1H-Indazole-7-sulfonamide

Vue d'ensemble

Description

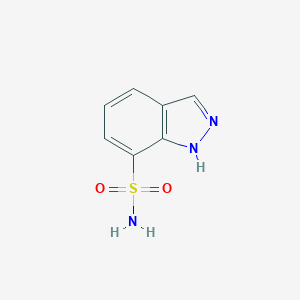

1H-Indazole-7-sulfonamide is a nitrogen-containing heterocyclic compound that combines the indazole ring system with a sulfonamide group. Indazole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry. The sulfonamide group further enhances the compound’s pharmacological properties, making it a valuable target for drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Indazole-7-sulfonamide can be synthesized through various methods. One common approach involves the sulfonylation of 1H-indazole. For instance, the reaction of 1H-indazole with sulfonyl chlorides in the presence of a base such as triethylamine can yield the desired sulfonamide. The reaction typically occurs under mild conditions, often at room temperature, and can be completed within a few hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Indazole-7-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, such as amines.

Substitution: Substituted indazole derivatives with various functional groups.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Synthesis:

1H-Indazole-7-sulfonamide serves as a versatile building block for synthesizing more complex molecules. It can be utilized in the formation of various indazole derivatives, which are important in medicinal chemistry due to their biological activity.

Coordination Chemistry:

The compound acts as a ligand in coordination chemistry, allowing for the formation of metal complexes that can be used in catalysis and material science.

Biological Applications

Anticancer Activity:

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from indazole scaffolds have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 and A549. Some derivatives demonstrated IC50 values lower than standard anticancer drugs, indicating their potential as effective therapeutic agents .

Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases involved in cell signaling pathways. This inhibition leads to reduced proliferation of cancer cells and can induce apoptosis through the activation of caspase pathways .

Antimicrobial Properties

Antibacterial and Antifungal Activities:

The sulfonamide group in this compound enhances its antibacterial and antifungal activities. Historically, sulfonamides were among the first effective agents against bacterial infections. Recent research has confirmed that derivatives maintain this activity against various pathogens .

Industrial Applications

Pharmaceutical Development:

The compound is being explored for its potential in developing new pharmaceuticals, particularly those targeting cancer and infectious diseases. The combination of the indazole structure with sulfonamide functionality provides a unique profile that may enhance drug efficacy and safety compared to existing treatments .

Agrochemical Use:

In addition to its pharmaceutical applications, this compound is also being investigated for use in agrochemicals, potentially serving as a fungicide or herbicide due to its biological activity against plant pathogens.

Case Studies

-

Anticancer Research:

A study evaluated new indazole-pyrimidine derivatives containing this compound. The results indicated strong cytotoxicity against MCF-7 cells with IC50 values significantly lower than those of standard treatments. The study also included molecular dynamics simulations that suggested high stability and favorable interactions with target proteins . -

Antimicrobial Efficacy:

Another investigation focused on synthesizing novel derivatives based on this compound and testing their antimicrobial properties. The findings revealed potent activity against both gram-positive and gram-negative bacteria, reinforcing the compound's utility in developing new antibiotics . -

Molecular Docking Studies:

Research involving molecular docking studies indicated that certain derivatives bind effectively to MAPK1 kinase, suggesting their potential as targeted cancer therapies. These studies provide insights into how structural modifications can enhance binding affinity and biological activity .

Mécanisme D'action

The mechanism of action of 1H-Indazole-7-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as kinases, which play crucial roles in cell signaling pathways. The sulfonamide group enhances the compound’s binding affinity to these targets, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of cancer treatment, where the compound can inhibit the proliferation of cancer cells by targeting specific kinases .

Comparaison Avec Des Composés Similaires

1H-Indazole: Lacks the sulfonamide group but shares the indazole ring system.

2H-Indazole: A tautomeric form of 1H-Indazole with different chemical properties.

Sulfanilamide: Contains the sulfonamide group but lacks the indazole ring system.

Uniqueness: 1H-Indazole-7-sulfonamide is unique due to the combination of the indazole ring and the sulfonamide group. This combination imparts distinct pharmacological properties, making it more effective in certain therapeutic applications compared to its individual components .

Activité Biologique

1H-Indazole-7-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. This article presents a detailed overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.

Overview of Biological Activities

This compound exhibits a range of biological activities:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Antifungal Activity : It also demonstrates antifungal properties, which could be beneficial in treating fungal infections.

- Anticancer Properties : Significant attention has been directed towards its potential as an anticancer agent, particularly in inhibiting cancer cell proliferation through mechanisms involving kinase inhibition.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group enhances binding affinity to various enzymes, particularly kinases involved in cell signaling pathways. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis in malignant cells .

Anticancer Activity

A study evaluated the anticancer effects of several indazole derivatives, including this compound, against various cancer cell lines. The results indicated:

- Cell Lines Tested : A-549 (lung), MCF-7 (breast), HepG-2 (liver), and HCT-116 (colon).

- IC50 Values : The compound exhibited IC50 values ranging from 8.39 to 21.15 µM against different cancer cell lines, demonstrating comparable efficacy to established chemotherapeutic agents like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG-2 | 8.39 |

| This compound | MCF-7 | 21.15 |

| Doxorubicin | HepG-2 | 13.76 |

| Doxorubicin | MCF-7 | 17.44 |

Mechanistic Studies

Further investigations into the mechanism of action revealed that:

- Cell Cycle Arrest : Treatment with this compound caused significant arrest in the G2/M phase of the cell cycle in MCF-7 cells, indicating its potential to disrupt normal cellular proliferation .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to various targets such as MAPK1. These studies suggest that the compound fits well into the active site of MAPK1, indicating its potential role as an inhibitor in cancer treatment .

Summary of Findings

The biological activity of this compound is characterized by:

- Broad-spectrum Antimicrobial Effects : Effective against both bacterial and fungal pathogens.

- Significant Anticancer Potential : Demonstrated efficacy against multiple cancer cell lines with promising IC50 values.

- Mechanistic Insights : Inhibition of key enzymes involved in cell proliferation and induction of cell cycle arrest.

Propriétés

IUPAC Name |

1H-indazole-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-13(11,12)6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONDWGCECBLJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598560 | |

| Record name | 1H-Indazole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160975-45-1 | |

| Record name | 1H-Indazole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.